molecular formula C19H22N2 B1450623 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole CAS No. 861923-83-3

2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1450623
CAS No.: 861923-83-3
M. Wt: 278.4 g/mol
InChI Key: UZRZIWUMJJIJRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia to give a pyrrole . Recent advances in the synthesis of pyrroles by multicomponent reactions have been reported . For instance, Tamaddon and coworkers developed a three-component reaction for the synthesis of 2,3,4,5-tetrasubstituted pyrroles .


Molecular Structure Analysis

The molecular formula of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole is C19H22N2, and its molecular weight is 278.4 g/mol.


Chemical Reactions Analysis

Pyrrole derivatives can be synthesized from dienyl azides at room temperature using ZnI2 or Rh2(O2CC3F7)4 as catalysts . A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Physical and Chemical Properties Analysis

Pyrrole is a very weak base with a pKa of about -3.8 and its protonation results in the loss of aromatic property. Both –NH– and –CH– protons of pyrrole are moderately acidic and can be deprotonated with strong bases rendering the pyrrole nucleophilic .

Scientific Research Applications

Pyrrole as a Directing Group in Ortho-functionalization

Pyrrole has been utilized as a directing group in the Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds. This method allows for the regioselective ortho-attack in a variety of substituted 2-phenylpyrroles, including methylation, alkylation, or benzylation of the benzene ring. This process is significant as it does not require additives or additional ligands and is usually conducted with PdBr2 as the catalyst. This study provides insights into the versatility of pyrrole in directing regioselective functionalization, which could be applicable to 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole (Wiest, Poethig, & Bach, 2016).

Synthesis and NMR Study

The synthesis and carbon-13 NMR study of compounds including 2-Benzyl, 2-phenyl, 2-(3-methoxyphenyl), and 2-(3-trifluoromethylphenyl) octahydropyrrolo[3,4-c]pyrrole have been explored. These compounds were prepared from pyrrole-3,4-dicarboxylic acid, and their detailed NMR shifts provided valuable information on the substituent chemical shifts and the effect of protonation on the pyrrole ring system (Ohnmacht et al., 1983).

Photoluminescent Conjugated Polymers

A series of π-conjugated polymers and copolymers containing pyrrolo[3,4-c]pyrrole units have been synthesized, demonstrating strong photoluminescence and good solubility, making them suitable for electronic applications. This research indicates the potential of incorporating pyrrolo[3,4-c]pyrrole units in the development of new materials for electronic devices (Beyerlein & Tieke, 2000).

Crystal Structure Analysis

The crystal structure of compounds containing the pyrrolo[3,4-c]pyrrole-1,4-dione chromophore has been analyzed to understand the effect of large substituents at the nitrogen atom on the molecular structure. Such analyses are crucial in the development of novel pigments and materials based on pyrrolo[3,4-c]pyrrole derivatives (Fujii et al., 2002).

Improved Synthesis for Organic Electronic Devices

An improved method for the synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole derivatives, showing promising properties for optoelectronic applications, has been developed. This indicates the potential of pyrrolo[3,2-b]pyrrole derivatives, possibly including this compound, in organic electronics (Martins et al., 2018).

Electropolymerization and Electrochemical Properties

Studies on electropolymerization and electrochemical properties of aromatic pyrrole derivatives, including their application in improving the properties of polymerized poly(pyrrole) layers, suggest potential applications in electronic devices (Schneider et al., 2017).

Safety and Hazards

The safety information for 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole indicates that it has a hazard classification of Acute Tox. 4 Oral, which means it may be harmful if swallowed .

Future Directions

The therapeutic utility of σ2 ligands, which include compounds like 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole, is under investigation in numerous laboratories and ongoing clinical trials . These compounds have been linked to diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease .

Mechanism of Action

Target of Action

Similar compounds such as 2-benzylpyrroles and 2-benzoylpyrroles have been shown to act as uncouplers of oxidative phosphorylation . This suggests that 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole may also target the mitochondrial electron transport chain.

Mode of Action

This compound, like other pyrrole derivatives, is expected to interact with its targets by uncoupling oxidative phosphorylation . This process disrupts the normal flow of electrons through the electron transport chain in mitochondria, leading to a decrease in ATP production .

Biochemical Pathways

The compound’s action on the mitochondrial electron transport chain affects the biochemical pathway of oxidative phosphorylation . This disruption leads to a decrease in ATP production, which can have downstream effects on various cellular processes that rely on ATP for energy .

Pharmacokinetics

Similar compounds have been noted for their high lipophilicity , which can influence their absorption and distribution within the body.

Result of Action

The primary result of this compound’s action is a decrease in ATP production due to the disruption of oxidative phosphorylation . This can lead to a lack of energy within the cell, potentially leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s high lipophilicity suggests that it may be more effective in lipid-rich environments.

Biochemical Analysis

Biochemical Properties

2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. Additionally, this compound can form complexes with proteins, affecting their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. This modulation can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound may alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to enzyme active sites, either inhibiting or activating their catalytic activity. For instance, it may inhibit the activity of proteases, preventing the degradation of specific proteins. Additionally, this compound can interact with transcription factors, leading to changes in gene expression. These molecular interactions are essential for understanding how this compound exerts its effects at the cellular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The compound may also interact with cofactors, such as NADH or FAD, influencing metabolic flux and the levels of specific metabolites. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins, facilitating its uptake and distribution. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the mitochondria may affect mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein folding and processing .

Properties

IUPAC Name

2-benzyl-5-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-3-7-16(8-4-1)11-20-12-17-14-21(15-18(17)13-20)19-9-5-2-6-10-19/h1-10,17-18H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRZIWUMJJIJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1CC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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